molecular formula C15H17N3O3S B2822670 2-methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893940-39-1

2-methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2822670
CAS No.: 893940-39-1
M. Wt: 319.38
InChI Key: UTXDOKWKALTQCO-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multi-step reactions One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications For instance, the synthesis might start with the reaction of 4-methoxyphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under acidic conditions to form the core structure

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for electrophilic substitution.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of methoxyphenylamine derivatives.

    Substitution: Formation of halogenated thieno[3,4-c]pyrazole derivatives.

Scientific Research Applications

2-methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenylacetamide: Shares the methoxyphenyl group but lacks the thieno[3,4-c]pyrazole core.

    2-methoxy-5-(phenylamino)methylphenol: Contains a methoxy group and a phenylamino group but differs in the core structure.

    4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline: Similar in having a methoxyphenyl group but differs in the overall structure and functional groups.

Uniqueness

2-methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is unique due to its specific combination of functional groups and the thieno[3,4-c]pyrazole core, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Biological Activity

2-Methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its pharmacological properties.

Chemical Structure

The compound features a thieno[3,4-c]pyrazole core with methoxy and acetamide substituents. Its molecular formula is C21H21N3O5SC_{21}H_{21}N_3O_5S with a molecular weight of 423.4 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Core Structure Thieno[3,4-c]pyrazole
Functional Groups Methoxy and acetamide
Molecular Formula C21H21N3O5SC_{21}H_{21}N_3O_5S
Molecular Weight 423.4 g/mol

Antitumor Activity

Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant antitumor properties. For instance, compounds similar to this compound have shown potent inhibition against various cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

Cell LineIC50 (µM)Reference
HepG-25.0
MCF-73.1

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity is crucial for developing treatments for inflammatory diseases.

Antimicrobial Activity

In addition to antitumor and anti-inflammatory effects, thieno[3,4-c]pyrazole derivatives have demonstrated antimicrobial properties against various pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Methoxy Substituents : The presence of methoxy groups enhances lipophilicity and bioavailability.
  • Thieno[3,4-c]pyrazole Core : This core structure is essential for biological activity due to its ability to interact with various biological targets.
  • Acetamide Group : Contributes to the compound's solubility and stability in biological systems.

Case Studies

Several studies have explored the synthesis and evaluation of related pyrazole derivatives:

  • Antitumor Study : A series of pyrazole derivatives were synthesized and tested against BRAF(V600E) mutant cancer cells. Compounds showed IC50 values ranging from 1.5 to 10 µM, indicating strong potential as therapeutic agents .
  • Anti-inflammatory Evaluation : Research demonstrated that specific pyrazole derivatives reduced nitric oxide production in macrophages by up to 70%, showcasing their anti-inflammatory potential .

Properties

IUPAC Name

2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-20-7-14(19)16-15-12-8-22-9-13(12)17-18(15)10-3-5-11(21-2)6-4-10/h3-6H,7-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXDOKWKALTQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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